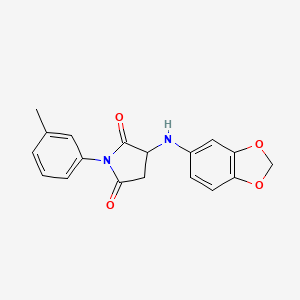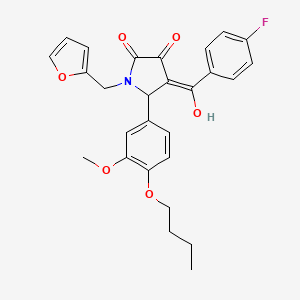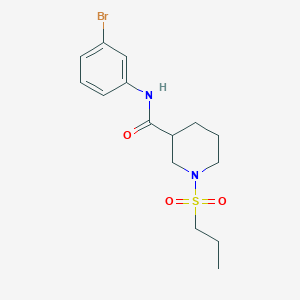![molecular formula C17H15BrN2O3 B5311479 N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, also known as ABV-963, is a small molecule inhibitor that targets the enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of carotenoids and plastoquinone, which are essential components of photosynthesis in plants. ABV-963 has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide works by inhibiting the activity of the enzyme HPPD, which is involved in the biosynthesis of carotenoids and plastoquinone. By inhibiting this enzyme, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide disrupts the biosynthesis of these essential components of photosynthesis, leading to a decrease in photosynthetic activity.
Biochemical and Physiological Effects:
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. In plants, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide inhibits the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. In animals, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its specificity for the enzyme HPPD, which allows for targeted inhibition of this enzyme without affecting other biochemical pathways. However, one of the limitations of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide. One area of research is in the development of more effective methods for synthesizing N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide and other HPPD inhibitors. Another area of research is in the identification of new applications for N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, including its potential use in the treatment of other diseases beyond neurodegenerative disorders. Finally, there is a need for further research on the potential side effects and toxicity of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, particularly in relation to its use in humans.
Métodos De Síntesis
The synthesis of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide involves a multi-step process that includes the reaction of 2-bromobenzoyl chloride with allylamine, followed by the reaction of the resulting product with 2-furylboronic acid. The final step involves the coupling of the intermediate product with N,N-dimethylformamide dimethyl acetal to yield N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide.
Aplicaciones Científicas De Investigación
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been studied extensively for its potential use in various scientific research applications. One of the major areas of research is in the field of plant biology, where N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to inhibit the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-9-19-17(22)15(11-12-6-5-10-23-12)20-16(21)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,22)(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUTBQWRZLDMF-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5311411.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5311418.png)
![2-(1,3-benzodioxol-5-yl)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5311434.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)
![7-acetyl-3-(benzylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5311451.png)
![1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)

![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
